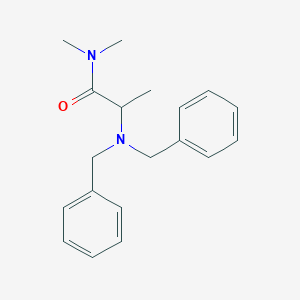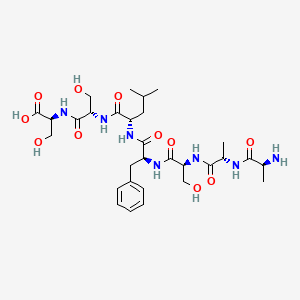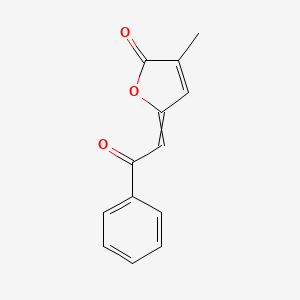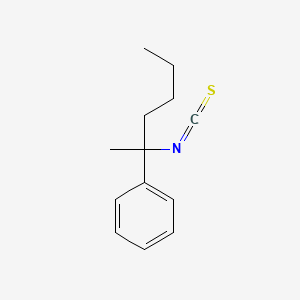![molecular formula C13H19NO4S B14185525 N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide CAS No. 850140-26-0](/img/structure/B14185525.png)
N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a methanesulfinyl group and two methoxy groups attached to a phenyl ring, which is further connected to an ethyl acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methanesulfinyl Group: This can be achieved by oxidizing a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Phenyl Ring: The phenyl ring with the desired substituents can be synthesized through electrophilic aromatic substitution reactions.
Attachment of the Ethyl Acetamide Moiety: This step involves the reaction of the substituted phenyl ring with ethylamine and acetic anhydride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methanesulfinyl group, converting it back to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The methanesulfinyl group and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[4-(Methylsulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide
- N-{2-[4-(Ethylsulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide
- N-{2-[4-(Methanesulfonyl)-2,5-dimethoxyphenyl]ethyl}acetamide
Uniqueness
N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
850140-26-0 |
|---|---|
Formule moléculaire |
C13H19NO4S |
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
N-[2-(2,5-dimethoxy-4-methylsulfinylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C13H19NO4S/c1-9(15)14-6-5-10-7-12(18-3)13(19(4)16)8-11(10)17-2/h7-8H,5-6H2,1-4H3,(H,14,15) |
Clé InChI |
MMLNTVMTTLMSNV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC(=C(C=C1OC)S(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)



![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)


![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)

![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)


![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)
